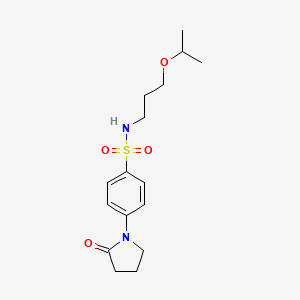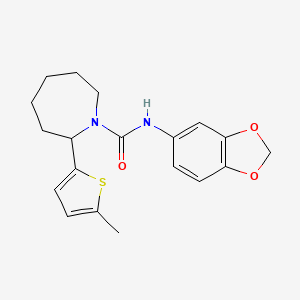![molecular formula C21H26N2O2 B5111528 N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide, commonly known as PPNPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPNPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Aplicaciones Científicas De Investigación
PPNPB has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, PPNPB has been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, PPNPB has been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PPNPB has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mecanismo De Acción
The mechanism of action of PPNPB is not fully understood, but it is believed to involve the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is involved in a variety of cellular processes, including cell survival, proliferation, and apoptosis. By inhibiting this pathway, PPNPB may induce apoptosis in cancer cells and protect neurons from oxidative stress-induced cell death.
Biochemical and Physiological Effects:
PPNPB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that PPNPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. PPNPB has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a potential therapeutic agent for the treatment of inflammatory diseases. In addition, PPNPB has been found to protect neurons from oxidative stress-induced cell death by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPNPB is its versatility in terms of its potential therapeutic applications. PPNPB has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic agent for a variety of diseases. In addition, PPNPB has been shown to have low toxicity, making it a relatively safe compound to use in laboratory experiments. However, one of the limitations of PPNPB is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for PPNPB research. One possible direction is to investigate the potential of PPNPB as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another possible direction is to investigate the potential of PPNPB as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to elucidate the mechanism of action of PPNPB and to identify potential targets for its therapeutic applications.
Métodos De Síntesis
PPNPB can be synthesized using a variety of methods, including the reaction of 4-propoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base such as triethylamine. Another method involves the reaction of 4-propoxybenzamide with 4-(1-piperidinyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The purity of the synthesized compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBFALWSQJKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(piperidin-1-yl)phenyl]-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-3-[(1-pyrrolidinylacetyl)amino]benzoate](/img/structure/B5111445.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)

![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)

![1-chloro-2-ethyl-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5111496.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)
![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)